1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the Diethylamino Propyl Group: This is typically done through an alkylation reaction.
Addition of the Methoxybenzoyl Group: This step involves an esterification or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: This can reduce the carbonyl groups to hydroxyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[3-(diethylamino)propyl]-5-(4-iodophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C25H29FN2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-4-27(5-2)14-7-15-28-22(17-10-12-19(26)13-11-17)21(24(30)25(28)31)23(29)18-8-6-9-20(16-18)32-3/h6,8-13,16,22,29H,4-5,7,14-15H2,1-3H3/b23-21+ |
InChI Key |
YJRWDVSWGYAFAC-XTQSDGFTSA-N |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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